4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole CAS number
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole CAS number
An In-depth Technical Guide: 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its unique physicochemical properties and versatile biological activities.[1][2] Within this class, halogenated pyrazoles serve as exceptionally valuable building blocks, enabling the synthesis of complex molecular architectures through modern cross-coupling chemistry.[3] This guide focuses on 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole, a highly functionalized intermediate poised for applications in drug discovery and agrochemical development.
The strategic placement of three key functional groups defines its utility. The iodine atom at the 4-position acts as a versatile synthetic handle for introducing molecular diversity.[3] The trifluoromethyl (CF₃) group at the 3-position often enhances metabolic stability, lipophilicity, and binding affinity, properties crucial for developing effective drug candidates.[1][4] Finally, the N-methyl group prevents tautomerization and provides a fixed substitution pattern, simplifying synthetic outcomes.[1] This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound's properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Physicochemical Properties and Structural Elucidation
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole is a solid at room temperature. Its structural attributes and key identifiers are summarized in the table below. The combination of the electron-withdrawing trifluoromethyl group and the polarizable iodine atom on the aromatic pyrazole ring dictates its reactivity and physical properties.
| Property | Value | Source |
| CAS Number | 1194377-09-7 | |
| Molecular Formula | C₅H₄F₃IN₂ | |
| Molecular Weight | 276.00 g/mol | |
| Appearance | Solid | |
| InChI Key | ZQDJDRAUUFYKJA-UHFFFAOYSA-N | |
| SMILES String | IC1=CN(C)N=C1C(F)(F)F |
The trifluoromethyl group significantly influences the electronic nature of the pyrazole ring, while the iodine atom at the C4 position is the primary site for synthetic modification, particularly through palladium-catalyzed cross-coupling reactions.[3]
Synthesis and Functionalization
The synthesis of substituted pyrazoles often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For trifluoromethyl-pyrazoles, a common precursor is a trifluoromethylated β-diketone or its enol ether.[5] The subsequent iodination is typically achieved via electrophilic substitution.
A general synthetic pathway is outlined below. The process begins with the reaction of a trifluoromethylated building block, such as 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, with methylhydrazine to form the N-methyl-trifluoromethyl-pyrazole core. This is followed by a regioselective iodination step. N-Iodosuccinimide (NIS) is a common and effective reagent for this transformation, often yielding the 4-iodo isomer with high selectivity.[4][6]
Caption: General synthetic workflow for 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole.
Reactivity and Application in Cross-Coupling
The true synthetic power of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole lies in the reactivity of its carbon-iodine bond. This feature makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds.[3][7]
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which are valuable for further functionalization or as structural elements in bioactive molecules.
Caption: Key cross-coupling reactions utilizing the 4-iodopyrazole scaffold.
Applications in Drug Discovery and Agrochemicals
The structural motifs accessible from 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole are prevalent in a wide range of biologically active compounds. Its utility as a precursor is particularly notable in the development of kinase inhibitors and central nervous system (CNS) agents.[3][4]
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Protein Kinase Inhibitors: The pyrazole scaffold is frequently employed in the design of inhibitors for kinases such as JNK, c-Met, and CDKs, which are critical targets in oncology and inflammatory diseases.[3] The ability to diversify the 4-position allows for fine-tuning of selectivity and potency.
-
GABA Receptor Modulators: Pyrazole derivatives are explored as modulators of GABA receptors, which are important in treating neurological and psychiatric disorders.[4] The trifluoromethyl group can enhance lipophilicity, which is often crucial for penetration of the blood-brain barrier.[4]
-
Agrochemicals: In agrochemistry, iodinated and trifluoromethylated pyrazoles are investigated as potent herbicides and insecticides. These substitutions can disrupt key biological processes in pests.[4]
Caption: From versatile intermediate to diverse biological applications.
Experimental Protocols
The following protocols are generalized procedures and should be adapted and optimized by a qualified laboratory professional. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole
This protocol is adapted from general methods for the synthesis of analogous iodinated pyrazoles.[4][6]
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Cyclocondensation:
-
To a solution of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (1.0 eq) in ethanol (EtOH), add methylhydrazine (1.0-1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 80°C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude 1-methyl-3-trifluoromethyl-1H-pyrazole may be purified by distillation or column chromatography, or used directly in the next step.
-
-
Iodination:
-
Dissolve the crude or purified 1-methyl-3-trifluoromethyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetonitrile.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Iodosuccinimide (NIS) (1.05-1.2 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or GC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final product.
-
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki coupling using the title compound.[3][7]
-
Reaction Setup:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq).
-
Add a suitable solvent system (e.g., a mixture of toluene and water, or dioxane).
-
Add a base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (2.0-3.0 eq).
-
-
Reaction Execution:
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.
-
Heat the mixture to 80-100°C and stir vigorously for 6-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 4-substituted pyrazole.
-
Safety, Handling, and Storage
While a specific safety data sheet (SDS) for 4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole is not widely available, related halogenated and trifluoromethylated pyrazoles require careful handling.[8]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
-
Hazards: Based on analogous compounds, potential hazards may include skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.
Conclusion and Future Perspectives
4-Iodo-1-methyl-3-trifluoromethyl-1H-pyrazole (CAS: 1194377-09-7) is a high-value synthetic intermediate with significant potential for academic and industrial research. Its well-defined structure, featuring a reactive iodine handle and a bio-relevant trifluoromethyl group, makes it an ideal precursor for constructing diverse libraries of complex molecules. Its primary application lies in palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of novel candidates for drug discovery and agrochemical development. Future research may focus on expanding the scope of its synthetic transformations, developing more sustainable synthetic routes, and exploring its application in creating novel materials and therapeutics.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid () for sale [vulcanchem.com]
- 5. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.es [fishersci.es]
